2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is a heterocyclic compound with a unique structure that combines pyrano and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[3,4-d]pyrimidines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . The molecular docking studies have shown that the compound fits well into the active site of PARP-1, forming hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar core structure but differs in its functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring fused to the pyrimidine ring, known for its kinase inhibitory activity.
Uniqueness
2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is unique due to its specific combination of pyrano and pyrimidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7N3O2 |
---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-amino-8H-pyrano[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-1-4-5(10-7)2-12-3-6(4)11/h1H,2-3H2,(H2,8,9,10) |
InChI-Schlüssel |
QKTNNGZIYYYSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC(=NC=C2C(=O)CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.